PR-924

Cancer Biology Immunology Proteasome Inhibition

Broad-spectrum proteasome inhibitors (bortezomib, carfilzomib) confound LMP7-specific pathway interrogation by simultaneously engaging multiple catalytic subunits. PR-924 resolves this ambiguity as a highly restricted, irreversible LMP7 (β5i) inhibitor. • >100-fold selectivity for LMP7 (IC50 22 nM) over β5c, β1i, β1c, β2i, and β2c subunits; no detectable activity against MECL-1 or LMP2 • Validated in MM xenograft models (CB-17 SCID; 6 mg/kg i.v., twice weekly) with significant tumor growth inhibition, reduced shIL-6R levels, and prolonged survival • Supplied with rigorous analytical documentation (≥98% HPLC); stable long-term storage at -20°C (powder, 3 years)

Molecular Formula C37H38N4O5
Molecular Weight 618.7 g/mol
CAS No. 1416709-79-9
Cat. No. B610184
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePR-924
CAS1416709-79-9
SynonymsPR-924;  PR-924;  PR924; 
Molecular FormulaC37H38N4O5
Molecular Weight618.7 g/mol
Structural Identifiers
SMILESCC1=C(CC2=CC=CC=C12)C(=O)NC(C)C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)NC(CC5=CC=CC=C5)C(=O)C6(CO6)C
InChIInChI=1S/C37H38N4O5/c1-22-27-14-8-7-13-25(27)18-29(22)35(44)39-23(2)34(43)41-32(19-26-20-38-30-16-10-9-15-28(26)30)36(45)40-31(33(42)37(3)21-46-37)17-24-11-5-4-6-12-24/h4-16,20,23,31-32,38H,17-19,21H2,1-3H3,(H,39,44)(H,40,45)(H,41,43)/t23-,31+,32+,37-/m1/s1
InChIKeyADBUEVSHEJICCM-LZNHGOJSSA-N
Commercial & Availability
Standard Pack Sizes2 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





PR-924: Selective LMP7 Inhibitor for Hematologic Research


PR-924 is a synthetic tripeptide epoxyketone that acts as a selective, irreversible inhibitor of the immunoproteasome subunit LMP7 (β5i). It covalently modifies the N-terminal threonine active site of the proteasome. The compound is primarily used as a research tool to probe the role of the immunoproteasome in disease models, particularly in multiple myeloma (MM) and acute leukemia [1]. Its development stems from the need for more selective agents than first-generation, broad-spectrum proteasome inhibitors like bortezomib [2].

PR-924 Unique Selectivity


PR-924's utility as a research tool is defined by its unique selectivity profile among proteasome inhibitors. Unlike clinical proteasome inhibitors (bortezomib, carfilzomib) which target multiple subunits, and even distinct from other immunoproteasome inhibitors (e.g., ONX-0914, KZR-616), PR-924 exhibits a highly restricted inhibition pattern. It potently inhibits LMP7 (β5i) while demonstrating minimal activity against other immunoproteasome subunits (LMP2, MECL-1) or any constitutive proteasome subunits . This narrow target engagement allows for the specific interrogation of LMP7-dependent pathways. Substituting PR-924 with a dual LMP7/LMP2 inhibitor like KZR-616 or a broader-spectrum agent like bortezomib would confound experimental results by simultaneously engaging multiple targets, thereby obscuring the precise role of LMP7 inhibition in observed biological outcomes .

PR-924 Quantitative Research Evidence


High-Selectivity LMP7 Inhibition

PR-924 exhibits a highly restricted target profile, acting as a potent inhibitor of the immunoproteasome subunit LMP7 (IC50 = 22-25 nM) while displaying minimal or no activity against a panel of related subunits. In contrast, the clinical proteasome inhibitor bortezomib is a broad-spectrum agent, and the immunoproteasome inhibitor KZR-616 is a dual LMP7/LMP2 inhibitor. This specificity makes PR-924 a critical tool for isolating the biological consequences of LMP7 inhibition .

Cancer Biology Immunology Proteasome Inhibition

Anti-Leukemic Activity in Bortezomib-Resistant Models

In a direct comparative study using hematologic malignancy cell lines (CCRF-CEM, THP1, 8226) and their bortezomib-resistant sublines, PR-924 demonstrated potent anti-proliferative activity. While bortezomib-resistant cells exhibited a 10-12 fold cross-resistance to PR-924, this cross-resistance factor was markedly lower than the cells' resistance factor to bortezomib itself, indicating PR-924 retains significant activity in this clinically relevant resistant context [1].

Leukemia Research Drug Resistance Proteasome Inhibitors

In Vivo Anti-Tumor Activity and Survival in Myeloma Models

In vivo administration of PR-924 (6 mg/kg, intravenous, twice weekly for 3 weeks) in a human plasmacytoma xenograft model in SCID mice resulted in significant tumor growth inhibition. Furthermore, in the more physiologically relevant SCID-hu model of human MM, PR-924 treatment significantly reduced soluble human IL-6 receptor (shIL-6R) levels, a key marker of MM disease burden, and importantly prolonged the survival of tumor-bearing mice [1]. The treatment was well-tolerated, with no observed weight loss.

Multiple Myeloma Research In Vivo Pharmacology Xenograft Models

PR-924 Validated Research Applications


LMP7 Signaling in Myeloma Cells

PR-924 is ideally suited for in vitro studies in MM cell lines (e.g., RPMI-8226, MM.1S) and primary patient samples where the objective is to isolate the effects of inhibiting the LMP7 (β5i) immunoproteasome subunit. Its high selectivity, demonstrated by >100-fold preference for LMP7 over other subunits and lack of activity against MECL-1 and LMP2, ensures that observed effects on growth inhibition and apoptosis (associated with caspase-3/-8/-9 activation and cytochrome-c release) can be directly attributed to LMP7 blockade, not off-target proteasome disruption [1].

Bortezomib Resistance in Hematologic Malignancies

PR-924 serves as a specialized tool for probing bortezomib-resistant leukemia and lymphoma cell models. Its unique cross-resistance profile, where the resistance factor to PR-924 is markedly lower than that to bortezomib in resistant cell lines , allows researchers to compare and contrast the pathways that lead to resistance against broad-spectrum versus subunit-selective proteasome inhibition. This can help identify novel resistance mechanisms and potential therapeutic vulnerabilities in bortezomib-refractory disease.

LMP7 Target Validation in Myeloma Xenografts

Researchers can use PR-924 in CB-17 SCID mouse models bearing human MM xenografts to validate the in vivo relevance of LMP7 inhibition. The established dosing regimen of 6 mg/kg (i.v., twice weekly) has been shown to significantly inhibit tumor growth and, critically, reduce shIL-6R levels in the SCID-hu model, a hallmark of MM progression, while prolonging survival without overt toxicity . This makes PR-924 a benchmark tool for preclinical studies examining the role of immunoproteasome inhibition in the MM bone marrow microenvironment.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for PR-924

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.